3-(3-Chloro-5-fluorophenyl)-2',6'-dichloropropiophenone
Description
3-(3-Chloro-5-fluorophenyl)-2',6'-dichloropropiophenone is a propiophenone derivative featuring a ketone group bridging two substituted aromatic rings. Its structure includes:
- 3-Chloro-5-fluorophenyl group: Chlorine and fluorine substituents at the 3- and 5-positions of one phenyl ring.
- 2',6'-Dichlorophenyl group: Chlorine atoms at the 2' and 6' positions of the adjacent phenyl ring.
This compound’s unique substitution pattern confers distinct steric and electronic properties, making it relevant in asymmetric synthesis, pharmaceuticals, and agrochemicals. The presence of halogens (Cl, F) enhances stability and influences reactivity in catalytic processes .
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3FO/c16-10-6-9(7-11(19)8-10)4-5-14(20)15-12(17)2-1-3-13(15)18/h1-3,6-8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYXHSZZIPCRSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644981 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-60-5 | |
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2,6-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’,6’-dichloropropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzene and 2,6-dichlorobenzoyl chloride.
Friedel-Crafts Acylation: The reaction proceeds through a Friedel-Crafts acylation, where 3-chloro-5-fluorobenzene reacts with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is typically carried out under anhydrous conditions at a temperature range of 0-5°C to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chloro-5-fluorophenyl)-2’,6’-dichloropropiophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 3-chloro-5-fluorobenzene and 2,6-dichlorobenzoyl chloride are handled using automated systems to ensure safety and efficiency.
Continuous Flow Reactors: The reaction is often carried out in continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)-2’,6’-dichloropropiophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine and fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)-2’,6’-dichloropropiophenone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2’,6’-dichloropropiophenone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Differences and Substituent Effects
The target compound is compared to related propiophenone derivatives (Table 1):
Table 1: Structural Comparison of Propiophenone Derivatives
Key Observations :
Reactivity in Asymmetric Hydrogenation
Propiophenones are widely used in enantioselective hydrogenation. Research on 2',4'-dichloropropiophenone (5l) demonstrated 99% enantiomeric excess (ee) under optimized conditions (Table 2, Entry 25 in ). In contrast:
- The target compound’s 2',6'-dichloro substitution may reduce catalytic efficiency due to steric crowding, though fluorine’s electronic effects could enhance substrate-catalyst interactions.
- Methoxy-substituted analogs (e.g., 2',4',6'-trimethoxypropiophenone) achieve similar ee values but require milder conditions due to lower steric demand .
Table 2: Reaction Outcomes in Asymmetric Hydrogenation
*Hypothesized based on steric considerations.
Biological Activity
3-(3-Chloro-5-fluorophenyl)-2',6'-dichloropropiophenone, often referred to as a synthetic compound with potential pharmacological applications, has garnered attention in recent research for its biological activity. This article explores the compound's mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula: C15H12Cl2F
- Molecular Weight: 305.17 g/mol
- CAS Number: Not widely reported in the literature.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Research indicates that it may exhibit:
- Anticancer Activity: Preliminary studies have suggested that derivatives of the compound can inhibit cancer cell proliferation. This is often assessed through various assays such as MTT and Trypan Blue Exclusion tests, which measure cell viability and cytotoxicity.
- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators in vitro.
Anticancer Studies
One significant study investigated the anticancer properties of similar compounds with structural analogs to this compound. The results indicated:
- Cell Line Testing: Compounds were tested against various cancer cell lines, including K562 (chronic myeloid leukemia) and A549 (lung cancer). The tested compounds showed varying degrees of cytotoxicity, with some achieving IC50 values below 10 µM.
- Mechanism of Action: Flow cytometry analysis revealed that these compounds could induce apoptosis in cancer cells, characterized by increased levels of active caspase 3 and changes in cell cycle distribution.
Anti-inflammatory Effects
In another set of experiments focusing on neuroinflammation:
- Cell Culture Models: The compound was evaluated in SH-SY5Y neuroblastoma cells treated with neurotoxins. Results indicated a significant reduction in nitrite production, suggesting an anti-inflammatory effect.
- Comparison with Standards: The anti-inflammatory efficacy was compared to known inhibitors, revealing that the compound exhibited superior effects in reducing inflammatory markers.
Data Tables
| Study Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Assay | K562 | <10 | Induces apoptosis |
| Anticancer Assay | A549 | <15 | Cell cycle arrest |
| Anti-inflammatory Assay | SH-SY5Y | N/A | Reduces nitrite production |
Case Studies
-
Case Study on Anticancer Activity:
- Researchers synthesized several analogs of this compound and evaluated their effects on K562 cells. The most potent analog showed an IC50 value of 8 µM, demonstrating significant promise as a lead compound for further development.
-
Neuroprotection Study:
- A study focusing on neurodegenerative diseases utilized SH-SY5Y cells treated with 6-hydroxydopamine (6-OHDA) to model dopaminergic cell death. Treatment with the compound resulted in a marked decrease in cell death and inflammation markers, indicating potential therapeutic applications for neurodegeneration.
Q & A
Q. What spectroscopic techniques are recommended for characterizing 3-(3-Chloro-5-fluorophenyl)-2',6'-dichloropropiophenone?
- Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy is essential. For structural elucidation, X-ray crystallography can resolve ambiguities in stereochemistry or substituent positioning, as demonstrated in analogous halogenated aryl ketones . Fluorine-19 NMR is particularly useful for tracking electronic effects of the fluorophenyl group .
Q. What safety protocols should be prioritized during laboratory handling of this compound?
- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods for synthesis steps, wear nitrile gloves and safety goggles, and avoid skin contact. Environmental precautions include using liquid-binding materials (e.g., diatomite) for spill containment to prevent groundwater contamination. Monitor airborne concentrations using PAC-1 (2.1 mg/m³) as a threshold for respiratory protection .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer : Employ controlled reaction conditions (e.g., low-temperature Friedel-Crafts acylation) and stoichiometric ratios of chlorinated/fluorinated precursors. Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves yield. Track intermediates using thin-layer chromatography (TLC) with UV visualization .
Advanced Research Questions
Q. How can contradictory data on reaction intermediates be resolved during mechanistic studies?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) to identify transient intermediates and kinetic isotope effects (KIE) to probe rate-determining steps. For example, deuterium labeling at reactive sites (e.g., carbonyl groups) can clarify proton transfer pathways. Cross-validate findings with computational methods (DFT calculations) to reconcile experimental and theoretical data .
Q. What experimental design principles apply to studying the environmental fate of this compound?
- Methodological Answer : Adopt a split-split-plot design to evaluate abiotic/biotic degradation across environmental compartments (soil, water). Use four replicates per condition and monitor degradation products via LC-MS/MS. Include controls for photolysis (UV exposure) and hydrolysis (pH variations) to isolate degradation pathways .
Q. How do the electronic effects of chlorine and fluorine substituents influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Perform Hammett plot analyses using substituent constants (σ values) to quantify electron-withdrawing effects. Compare reaction rates with analogs (e.g., 3-(3-Chlorophenyl)-2-propanone) lacking fluorine. Fluorine’s inductive effect enhances electrophilicity at the carbonyl carbon, which can be confirmed via ¹³C NMR chemical shifts .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Optimize solvent polarity (e.g., dichloromethane/petroleum ether) and employ slow evaporation at 4°C. If crystallization fails, use co-crystallization with triphenylphosphine oxide or prepare stable derivatives (e.g., oximes). Synchrotron radiation can resolve weak diffraction patterns caused by halogen disorder .
Data Analysis & Validation
Q. How should researchers validate the purity of this compound when discrepancies arise between HPLC and NMR data?
- Methodological Answer : Cross-check using orthogonal methods:
HPLC with diode-array detection (DAD) to identify UV-active impurities.
Quantitative ¹⁹F NMR with an internal standard (e.g., trifluoroacetic acid) to assess fluorinated impurities.
Q. What statistical approaches are appropriate for analyzing dose-response data in toxicological studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. For ecological risk assessment, apply species sensitivity distribution (SSD) models with bootstrap confidence intervals. Include Akaike’s information criterion (AIC) to compare model fits .
Environmental & Biological Impact
Q. How can researchers assess the compound’s bioavailability in aquatic ecosystems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
